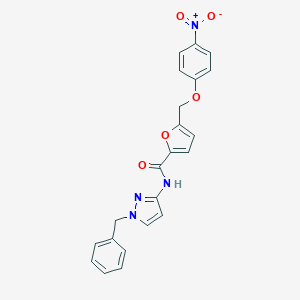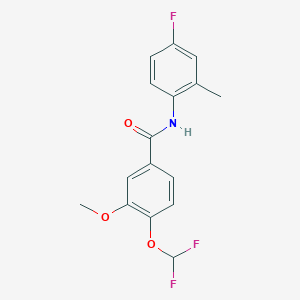![molecular formula C14H13N5O2S B279864 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-based compounds and has been found to have several important biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MTAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MTAA has been found to have several important biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce the expression of adhesion molecules, and inhibit the migration and invasion of cancer cells. It has also been found to induce the expression of antioxidant enzymes and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. It has also been found to have low toxicity and to be well-tolerated in animal models. However, one limitation of MTAA is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MTAA. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of interest is the identification of new targets and pathways that are involved in the anti-inflammatory and anti-cancer effects of MTAA. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Synthesemethoden
MTAA can be synthesized through a multistep process that involves the reaction of 3-methoxyaniline with thionyl chloride to form 3-methoxychloroaniline. This intermediate is then reacted with sodium azide to form 3-methoxy-5-azidoaniline, which is subsequently reacted with thienylacetic acid to form MTAA.
Wissenschaftliche Forschungsanwendungen
MTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C14H13N5O2S |
|---|---|
Molekulargewicht |
315.35 g/mol |
IUPAC-Name |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13N5O2S/c1-21-12-6-10(5-11(7-12)19-9-15-17-18-19)16-14(20)8-13-3-2-4-22-13/h2-7,9H,8H2,1H3,(H,16,20) |
InChI-Schlüssel |
YLBLDWODLPERRW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)N3C=NN=N3 |
Kanonische SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
